molecular formula C19H20F6N5O5PS B1666805 Alamifovir CAS No. 193681-12-8

Alamifovir

Cat. No. B1666805
M. Wt: 575.4 g/mol
InChI Key: VDBGPMJFHCJMOL-UHFFFAOYSA-N
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Description

Alamifovir is a purine nucleotide analog prodrug with activity against wild-type and lamivudine-resistant hepatitis B virus (HBV). Alamifovir acts by inhibiting viral DNA priming and viral DNA packaging, thereby decreasing HBV replication.
Alamifovir is an antiviral agent specific for HBV.

Scientific Research Applications

Scientific Research and Innovation

  • Science Industries and Entrepreneurship : The health and medical industry, including areas like virus research and drug development, faces increasing competition in commercializing and patenting scientific outputs. OrganoVIR's pre-MBA program is an example of training that equips researchers with the tools to navigate this competitive industry, highlighting the intersection of science and entrepreneurship (Satrio et al., 2023).

  • Educational Approaches in Science : The application of scientific approaches in educational settings, as studied in the context of fifth-grade science subjects, shows the impact of scientific methods on learning outcomes. This underscores the importance of a scientific mindset from an early age, which is critical in fields like drug research (Bakar, 2021).

Drug Development and Clinical Trials

  • Challenges in Drug Safety and Efficacy Testing : A study on the safety and efficacy of REP 2139 or REP 2165 in combination with other drugs for chronic HBV infection highlights the complexities involved in developing and testing new drugs, a process relevant to the development of drugs like Alamifovir (Bazinet et al., 2020).

  • Implementation Science in Health Systems : The adaptation of the Consolidated Framework for Implementation Research (CFIR) for patient-centered care transformations within health systems speaks to the broader context of how new drugs and treatments are implemented in healthcare settings (Safaeinili et al., 2019).

properties

IUPAC Name

9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-(4-methoxyphenyl)sulfanylpurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F6N5O5PS/c1-32-12-2-4-13(5-3-12)37-16-14-15(28-17(26)29-16)30(10-27-14)6-7-33-11-36(31,34-8-18(20,21)22)35-9-19(23,24)25/h2-5,10H,6-9,11H2,1H3,(H2,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBGPMJFHCJMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F6N5O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies.
Record name Alamifovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alamifovir

CAS RN

193681-12-8
Record name Alamifovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193681128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alamifovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06368
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALAMIFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N739K2A8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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